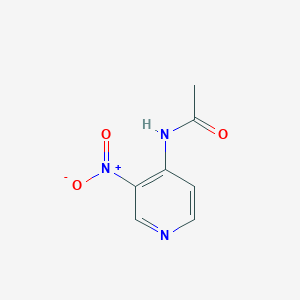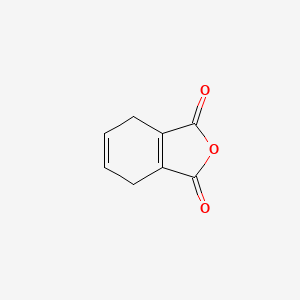![molecular formula C3H4ClN3 B1597478 3-Clorometil-4H-[1,2,4]triazol CAS No. 55928-92-2](/img/structure/B1597478.png)
3-Clorometil-4H-[1,2,4]triazol
Descripción general
Descripción
3-Chloromethyl-4H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms
Aplicaciones Científicas De Investigación
3-Chloromethyl-4H-[1,2,4]triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and coordination complexes, with unique properties.
Mecanismo De Acción
Target of Action
Triazole compounds are known for their ability to bind with a wide range of biomacromolecules through interactions of pi–pi bonds, h bonds, and ion-dipole bonds . This suggests that 3-Chloromethyl-4H-[1,2,4]triazole may interact with various biomolecular targets.
Mode of Action
Triazole compounds are known to interact with their targets through pi–pi bonds, h bonds, and ion-dipole bonds . These interactions can lead to changes in the target molecules, potentially affecting their function.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are generally stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially impact the bioavailability of 3-Chloromethyl-4H-[1,2,4]triazole.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it is likely that 3-Chloromethyl-4H-[1,2,4]triazole could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the chemical properties of triazole compounds can be influenced by the solvent used . This suggests that the action of 3-Chloromethyl-4H-[1,2,4]triazole could potentially be influenced by environmental factors.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Chloromethyl-4H-[1,2,4]triazole are largely determined by its interactions with enzymes, proteins, and other biomolecules. Specific information about these interactions is currently limited .
Cellular Effects
It is likely that this compound influences cell function by interacting with various cellular pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-Chloromethyl-4H-[1,2,4]triazole in animal models have not been extensively studied. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is also unclear how this compound affects metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-4H-[1,2,4]triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-Chloromethyl-4H-[1,2,4]triazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloromethyl-4H-[1,2,4]triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted triazoles, triazole derivatives with different functional groups, and more complex heterocyclic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
- 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
- 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole
- 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride
- 4-(Chloromethyl)thiazole hydrochloride
Uniqueness
3-Chloromethyl-4H-[1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
5-(chloromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMGQANOHRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363784 | |
| Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55928-92-2 | |
| Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















